molecular formula C8H12N4S B12881726 3-Amino-1-methyl-5-(propylsulfanyl)-1H-pyrazole-4-carbonitrile CAS No. 512845-55-5

3-Amino-1-methyl-5-(propylsulfanyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B12881726
CAS No.: 512845-55-5
M. Wt: 196.28 g/mol
InChI Key: OCYMHGCFMQVUMZ-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-5-(propylthio)-1H-pyrazole-4-carbonitrile: is a heterocyclic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes an amino group, a methyl group, a propylthio group, and a carbonitrile group, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-methyl-5-(propylthio)-1H-pyrazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-amino-1-methyl-1H-pyrazole-4-carbonitrile with propylthiol under specific conditions to introduce the propylthio group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-methyl-5-(propylthio)-1H-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-1-methyl-5-(propylthio)-1H-pyrazole-4-carbonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.

    Medicine: It may serve as a lead compound for the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-methyl-5-(propylthio)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The amino and carbonitrile groups can form hydrogen bonds with biological molecules, while the propylthio group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-methyl-5-methylthio-1,2,4-triazole
  • 3-Amino-5-methyl-1H-pyrazole

Uniqueness

3-Amino-1-methyl-5-(propylthio)-1H-pyrazole-4-carbonitrile is unique due to the presence of the propylthio group, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

CAS No.

512845-55-5

Molecular Formula

C8H12N4S

Molecular Weight

196.28 g/mol

IUPAC Name

3-amino-1-methyl-5-propylsulfanylpyrazole-4-carbonitrile

InChI

InChI=1S/C8H12N4S/c1-3-4-13-8-6(5-9)7(10)11-12(8)2/h3-4H2,1-2H3,(H2,10,11)

InChI Key

OCYMHGCFMQVUMZ-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(C(=NN1C)N)C#N

Origin of Product

United States

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